Ethyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 1823964-37-9) is a highly functionalized heterocyclic building block essential for the synthesis of advanced agrochemicals and pharmaceuticals. It features a reactive 2-chloro group primed for transition-metal-catalyzed cross-coupling, a free 6-amino group, and a 4-ethyl ester handle for downstream derivatization. In industrial procurement, this specific scaffold is prioritized because it enables the direct synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates without the need for amine protecting groups, significantly streamlining process chemistry workflows and reducing raw material overhead [1].
Substituting Ethyl 6-amino-2-chloropyrimidine-4-carboxylate with generic alternatives like ethyl 2,6-dichloropyrimidine-4-carboxylate or protected amine derivatives introduces severe inefficiencies in scale-up. Using the 2,6-dichloro analog requires a subsequent amination step that often suffers from poor regioselectivity, yielding inseparable mixtures of C2- and C6-aminated isomers that depress overall yield. Conversely, utilizing N-protected analogs (e.g., Boc- or acetyl-protected) adds two mandatory synthetic steps—protection and deprotection—which inflate cycle times and solvent waste. Furthermore, substituting with the methyl ester analog increases the risk of premature saponification under the basic aqueous conditions required for Suzuki-Miyaura cross-coupling, leading to yield losses that the more sterically shielded ethyl ester avoids [1].
In the synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates, the use of unprotected Ethyl 6-amino-2-chloropyrimidine-4-carboxylate allows for direct Suzuki coupling. Process data demonstrates that this direct coupling achieves >80% yield with low palladium catalyst loadings (<4 mol%), completely eliminating the two additional steps required when using N-protected baselines [1].
| Evidence Dimension | Synthetic step count and catalyst loading |
| Target Compound Data | 1 step (direct coupling), >80% yield, <4 mol% Pd |
| Comparator Or Baseline | N-protected analog (3 steps: protect, couple, deprotect) |
| Quantified Difference | Eliminates 2 synthetic steps while maintaining >80% coupling yield |
| Conditions | Base-mediated Suzuki coupling with arylboronic acids |
Eliminating protection steps directly reduces raw material costs, solvent waste, and reactor cycle time during industrial scale-up.
Suzuki couplings typically require basic conditions (e.g., K2CO3 or CsF in aqueous/organic mixtures) which can prematurely hydrolyze ester functionalities. The ethyl ester of 6-amino-2-chloropyrimidine-4-carboxylate provides superior steric shielding compared to the methyl ester baseline, reducing the rate of alkaline hydrolysis by approximately 2- to 3-fold under standard coupling conditions [1].
| Evidence Dimension | Rate of alkaline hydrolysis |
| Target Compound Data | Slower hydrolysis rate (ethyl ester) |
| Comparator Or Baseline | Methyl 6-amino-2-chloropyrimidine-4-carboxylate (2-3x faster hydrolysis) |
| Quantified Difference | 2- to 3-fold reduction in unwanted saponification |
| Conditions | Aqueous basic conditions (e.g., K2CO3/H2O) at elevated temperatures |
Preserving the ester group during cross-coupling prevents the formation of highly polar carboxylic acid byproducts, simplifying downstream purification.
Procuring the pre-aminated Ethyl 6-amino-2-chloropyrimidine-4-carboxylate guarantees 100% regioselectivity for subsequent C2-arylation. In contrast, attempting to aminate ethyl 2,6-dichloropyrimidine-4-carboxylate typically results in a 70:30 to 80:20 mixture of C6- and C2-aminated isomers, requiring costly chromatographic separation and capping the theoretical yield of the desired intermediate [1].
| Evidence Dimension | Regioselectivity of functionalization |
| Target Compound Data | 100% regiocontrol for C2 substitution |
| Comparator Or Baseline | Ethyl 2,6-dichloropyrimidine-4-carboxylate (70:30 to 80:20 isomeric mixture upon amination) |
| Quantified Difference | Prevents 20-30% yield loss to undesired regioisomers |
| Conditions | Nucleophilic aromatic substitution (SNAr) vs. direct cross-coupling |
Avoiding regioisomer mixtures eliminates the need for expensive and time-consuming chromatographic purifications at scale.
This compound is a highly efficient precursor for synthesizing 2-aryl-6-aminopyrimidine-4-carboxylate herbicides. Its ability to undergo direct Suzuki coupling without amine protection streamlines the manufacturing process and reduces the cost of goods sold (COGS) compared to protected alternatives [1].
In drug discovery, the ethyl ester serves as a stable handle that survives C2-arylation but can be subsequently converted into diverse amides. This makes it a preferred core scaffold over methyl esters for generating libraries of kinase inhibitors or antimicrobial agents where basic cross-coupling conditions are employed [2].
For scale-up campaigns where minimizing step count and preventing premature hydrolysis are critical, the ethyl ester provides an excellent balance of hydrolytic stability and reactivity, avoiding the regioisomer waste associated with 2,6-dichloro baselines [3].